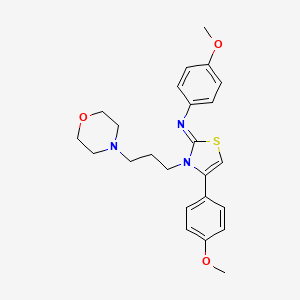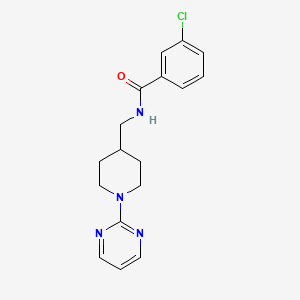![molecular formula C13H14ClNO2 B2367341 (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone CAS No. 866143-79-5](/img/structure/B2367341.png)
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone” is a chemical with the molecular formula C13H14ClNO2 . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H14ClNO2 . This indicates that it contains 13 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The compound has been synthesized for various studies. One such synthesis involved oxidation of corresponding benzo[b]thiophene derivative, demonstrating reactivity towards sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998).
Applications in Drug Development
- Novel biologically potent heterocyclic compounds incorporating (4-chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone have shown promise in anticancer and antimicrobial activities. Molecular docking studies indicate potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial and Anticancer Properties
- Pyrazole derivatives with this compound have exhibited higher anticancer activity than some reference drugs and showed good antimicrobial activity, indicating potential in medical applications (Hafez et al., 2016).
Metabolic Studies
- Studies on the metabolism of spiro oxetane-containing compounds like AZD1979, which includes this compound, help understand the biotransformation mechanisms in pharmaceutical development (Li et al., 2016).
Structural and Spectral Analysis
- Detailed spectral characterization and molecular docking studies have been conducted on this compound to understand its structural properties and potential antibacterial activity (Shahana & Yardily, 2020).
Luminescence Studies
- Research into the molecular conformation and luminescence properties of related organic compounds can contribute to the development of new materials for technological applications (Wen et al., 2021).
Catalytic Applications
- This compound has been used in the diastereoselective synthesis of specific derivatives, demonstrating its potential in catalysis and organic synthesis (Salari et al., 2017).
Propiedades
IUPAC Name |
(4-chlorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)12(16)15-7-5-13(6-8-15)9-17-13/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVFSIVMBJDAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)
![N-(2,6-difluorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2367263.png)
![4-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2367264.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2367269.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2367271.png)
![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2367273.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)
